

(4-Phenylphenyl) Benzoate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (4-Phenylphenyl) benzoate

Cat. No.: B1267953

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Introduction

(4-Phenylphenyl) benzoate, a benzoate ester, is a compound of interest in various fields of chemical and biological research. Its rigid biphenyl structure coupled with the benzoate moiety imparts unique physicochemical properties that make it a subject of investigation for applications in materials science and medicinal chemistry. This technical guide provides a comprehensive review of the research on **(4-Phenylphenyl) benzoate**, summarizing its chemical properties, synthesis, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

(4-Phenylphenyl) benzoate, also known as 4-biphenyl benzoate, is a white crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	2170-13-0	[1]
Molecular Formula	C19H14O2	[1]
Molecular Weight	274.31 g/mol	[1]
Melting Point	151 °C	[1][2]
Boiling Point	427.9 °C at 760 mmHg	[2]
Density	1.151 g/cm ³	[2]
Solubility	Very faint turbidity in hot Toluene	[2]
LogP	4.57280	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]

Synthesis of (4-Phenylphenyl) benzoate

The most common method for the synthesis of **(4-Phenylphenyl) benzoate** is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.[2][3]

Experimental Protocol: Schotten-Baumann Reaction

Materials:

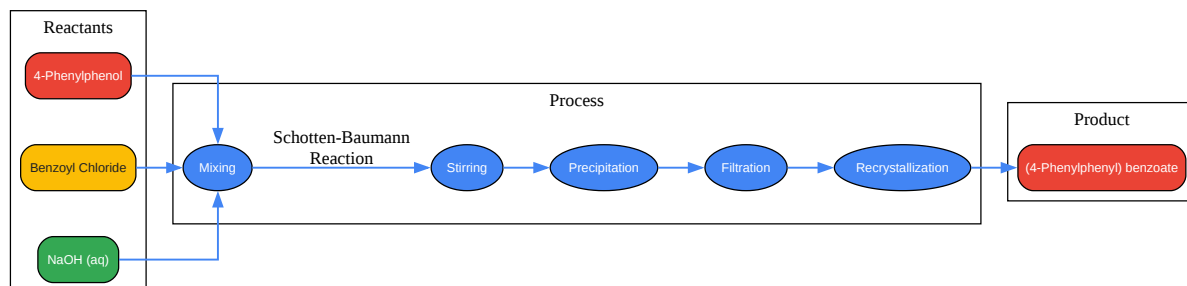
- 4-Phenylphenol
- Benzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Ethanol

- Distilled water
- Conical flask (100 mL)
- Beakers
- Measuring cylinder
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a 100 mL conical flask, dissolve 1.70 g (10 mmol) of 4-phenylphenol in 20 mL of 10% aqueous sodium hydroxide solution with stirring.
- To this solution, add 1.41 mL (12 mmol) of benzoyl chloride dropwise over a period of 10-15 minutes while vigorously stirring the mixture. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C.
- After the addition is complete, continue stirring the mixture vigorously for an additional 30-45 minutes at room temperature.
- A white precipitate of **(4-Phenylphenyl) benzoate** will form.
- Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and sodium benzoate.
- Recrystallize the crude product from hot ethanol to obtain pure, needle-shaped crystals of **(4-Phenylphenyl) benzoate**.
- Dry the purified crystals in a desiccator.

Reaction Workflow



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Synthesis workflow for **(4-Phenylphenyl) benzoate**.

Spectroscopic Data

The structural confirmation of **(4-Phenylphenyl) benzoate** can be achieved through various spectroscopic techniques.

Technique	Data	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.23-8.21 (m, 2H), 7.67-7.60 (m, 5H), 7.52-7.45 (m, 4H), 7.41-7.37 (m, 1H), 7.30-7.27 (m, 2H).	[4]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 165.1, 150.9, 140.8, 137.9, 133.6, 130.2, 129.5, 128.8, 128.6, 128.2, 127.3, 127.1, 122.2.	[4]
IR (KBr, cm ⁻¹)	~3060 (aromatic C-H stretch), ~1735 (C=O ester stretch), ~1270, 1160 (C-O ester stretch), ~1600, 1480 (aromatic C=C stretch).	[4]
Mass Spec (EI-MS)	m/z: 274 (M ⁺), 105 (base peak, C ₆ H ₅ CO ⁺).	[4]

Biological Activities and Potential Signaling Pathways

While research directly on **(4-Phenylphenyl) benzoate** is limited, studies on related phenyl benzoate derivatives suggest a range of biological activities, including antioxidant, anti-tyrosinase, and antimicrobial effects.[5] Furthermore, some benzoic acid derivatives have been shown to interact with key signaling pathways implicated in inflammation and cancer.

Antioxidant Activity

The antioxidant potential of phenyl benzoate derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

- **(4-Phenylphenyl) benzoate**

- DPPH solution (0.1 mM in methanol)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

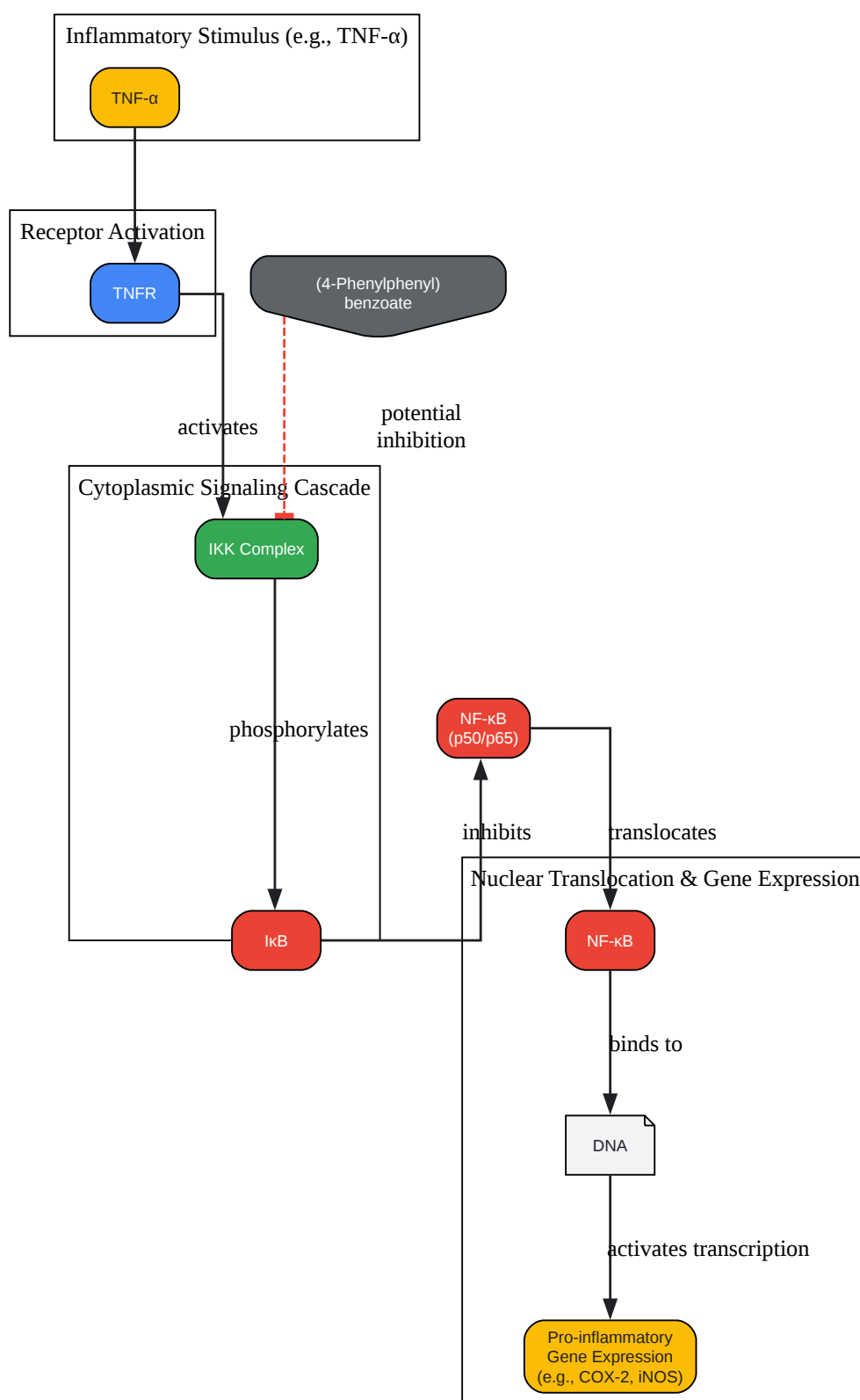
- Prepare a stock solution of **(4-Phenylphenyl) benzoate** in methanol.
- Prepare serial dilutions of the test compound and ascorbic acid in methanol.
- In a 96-well plate, add 100 μ L of each dilution to the wells.
- Add 100 μ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

A study on various phenyl benzoate compounds showed that a derivative, compound 4c, exhibited strong antioxidant activity with an IC₅₀ of approximately 13.06 μ M, which was stronger than the standard, Trolox.[5]

Anti-inflammatory and Anticancer Potential: A Proposed Signaling Pathway

Some derivatives of amino benzoic acid have been reported to inhibit tumor growth by targeting the TNF α /NF- κ B and iNOS/NO pathways.[2] Additionally, benzoate metabolites have been identified as ligands for the orphan nuclear receptor BXR, suggesting a role in nuclear receptor signaling. Phenylbutyrate, a structurally related compound, has been shown to interfere with the Fanconi anemia (FA)/BRCA pathway, sensitizing cancer cells to cisplatin.[6]

Based on these findings, a hypothetical signaling pathway for the potential anti-inflammatory and anti-cancer effects of **(4-Phenylphenyl) benzoate** is proposed below. It is hypothesized that **(4-Phenylphenyl) benzoate** could modulate inflammatory responses by inhibiting the NF- κ B signaling pathway, a central regulator of inflammation.



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Proposed inhibitory effect of **(4-Phenylphenyl) benzoate** on the NF-κB signaling pathway.

This diagram illustrates that an inflammatory stimulus like TNF- α activates its receptor (TNFR), leading to the activation of the IKK complex. IKK then phosphorylates I κ B, an inhibitor of NF- κ B, leading to its degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **(4-Phenylphenyl) benzoate** is hypothesized to potentially inhibit this pathway, possibly at the level of the IKK complex, thereby reducing the inflammatory response.

Conclusion

(4-Phenylphenyl) benzoate is a readily synthesizable compound with interesting chemical properties. While direct biological data on this specific molecule is emerging, research on related phenyl benzoate derivatives suggests potential applications in areas requiring antioxidant and anti-inflammatory properties. The provided experimental protocols and compiled data serve as a valuable resource for researchers aiming to explore the full potential of **(4-Phenylphenyl) benzoate** and its analogues in drug discovery and materials science. Further investigation into its precise mechanisms of action, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its therapeutic and technological promise.

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